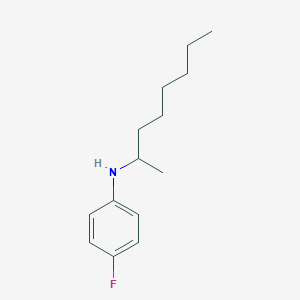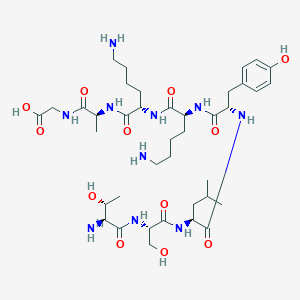![molecular formula C18H26O6Si B12584543 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one CAS No. 602313-32-6](/img/structure/B12584543.png)
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. It is known for its photo-responsive properties, making it useful in various applications, particularly in the field of controlled drug delivery. The compound is often used as a ligand grafted onto mesoporous silica materials to create light-controlled storage and release systems for drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Photo-dimerization: Under UV light at 365 nm, the compound can form dimers connected by a cyclobutane ring.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Photo-dimerization: UV light at 365 nm for dimerization and 254 nm for cleavage.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Photo-dimerization: Cyclobutane-linked dimers.
Hydrolysis: Silanols and siloxane bonds.
Applications De Recherche Scientifique
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one has several scientific research applications:
Controlled Drug Delivery: Used as a photo-responsive ligand grafted onto mesoporous silica materials for light-controlled drug release systems.
Material Science: Employed in the functionalization of silica materials to create photo-switchable nanoporous supports.
Environmental Applications: Potential use in CO2 and water adsorption on functionalized mesoporous silicas.
Mécanisme D'action
The mechanism of action of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one involves its photo-responsive properties. When exposed to UV light at 365 nm, the compound undergoes photo-dimerization, forming cyclobutane-linked dimers that close the pores of the mesoporous silica material. This prevents the release of guest molecules, such as drugs. Conversely, exposure to UV light at 254 nm cleaves the dimers, reopening the pores and allowing the release of the guest molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propylamine: Another silane compound used in the functionalization of materials.
3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
Uniqueness
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is unique due to its photo-responsive properties, which allow for controlled drug release and other applications that require light-induced changes in material properties. This sets it apart from other similar silane compounds that may not have such photo-responsive characteristics .
Propriétés
Numéro CAS |
602313-32-6 |
|---|---|
Formule moléculaire |
C18H26O6Si |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
7-(3-triethoxysilylpropoxy)chromen-2-one |
InChI |
InChI=1S/C18H26O6Si/c1-4-21-25(22-5-2,23-6-3)13-7-12-20-16-10-8-15-9-11-18(19)24-17(15)14-16/h8-11,14H,4-7,12-13H2,1-3H3 |
Clé InChI |
DNWYLKNAHGWHNS-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOC1=CC2=C(C=C1)C=CC(=O)O2)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


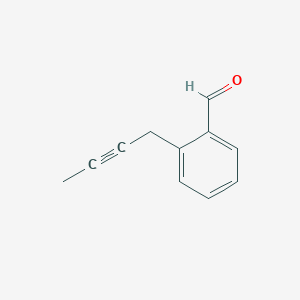
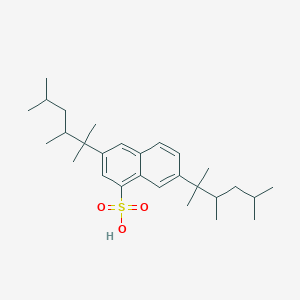

![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)
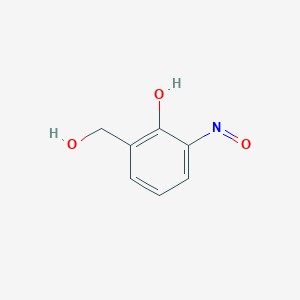
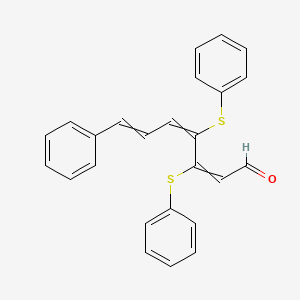

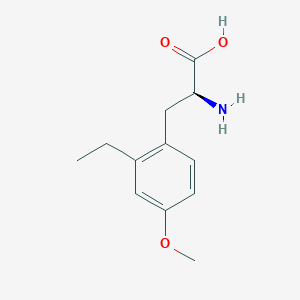

![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)

